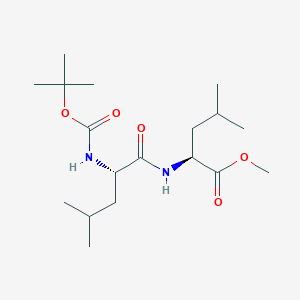
BOC-LEU-LEU-OME
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
BOC-LEU-LEU-OME is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its intricate molecular structure, which includes multiple functional groups that contribute to its reactivity and versatility in chemical synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of BOC-LEU-LEU-OME typically involves a multi-step process. One common method includes the protection of amino groups using tert-butoxycarbonyl (Boc) groups, followed by the formation of amide bonds through coupling reactions. The reaction conditions often involve the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The final step usually involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentrations .
化学反应分析
Peptide Coupling Reactions
BOC-LEU-LEU-OME participates in peptide elongation via coupling reactions. Key methods include:
Table 1: Coupling Reagents and Conditions
-
Mechanism : Carbodiimide-mediated activation of the carboxyl group facilitates amide bond formation with free amine groups of amino acid esters .
-
Optimization : Ball milling reduces reaction time (10–60 minutes) and eliminates solvents like DMF, enhancing sustainability .
Deprotection Reactions
The Boc group is selectively removed under acidic conditions:
Table 2: Deprotection Methods
-
Efficiency : TFA achieves quantitative deprotection without side reactions .
-
Industrial Relevance : Solvent-free HCl treatment enables large-scale synthesis .
Ester Hydrolysis
The methyl ester group undergoes hydrolysis to yield carboxylic acids:
Table 3: Hydrolysis Conditions
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| LiOH | Aqueous THF, 0°C, 1 hour | Boc-Leu-Leu-OH | 95% | |
| NaOH | Methanol/H2O, reflux | Free carboxylic acid | 85% |
Cyclization Reactions
This compound derivatives form cyclic peptides under specific conditions:
Table 4: Cyclization Parameters
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NMM/Pyridine | 0°C, 7 days | Cyclo(l-Pro-l-N-(Me)Leu-...) | 65% | |
| DCC/HOBt | Dilute CH2Cl2, 25°C | Macrocyclic peptide | 51% |
Functional Group Transformations
The compound undergoes side-chain modifications:
Table 5: Side-Chain Reactions
| Reaction Type | Reagent | Product | Application | Source |
|---|---|---|---|---|
| N-Methylation | Methyl iodide + NaH | Boc-l-N-(Me)Leu-OMe | Enhanced bioavailability | |
| Acylation | Acetic anhydride + DMAP | Acetylated derivative | Structural studies |
科学研究应用
Boc-Leu-Leu-OMe (N-tert-Butoxycarbonyl-L-leucyl-L-leucine methyl ester) is a dipeptide derivative with applications in peptide synthesis and pharmaceutical research . It is used as a building block in the synthesis of complex organic molecules and peptides.
Scientific Research Applications
This compound has diverse applications in scientific research:
- Peptide Synthesis This compound serves as a protecting group in the synthesis of peptides, allowing for the selective modification of amino acids without affecting others . This is crucial for developing complex peptides used in pharmaceuticals .
- Drug Development Its role in creating peptide-based therapeutics makes it valuable in the pharmaceutical industry, particularly for designing drugs that target specific biological pathways .
- Bioconjugation this compound can be used in bioconjugation processes, linking biomolecules to enhance the efficacy of drugs or to create targeted delivery systems, which is essential in modern medicine .
- Research in Cancer Therapy The compound is explored in cancer research for developing peptide-based inhibitors that can selectively target cancer cells, offering a more effective treatment option compared to traditional therapies .
- Protein Engineering It aids in the modification of proteins to study their structure and function, providing insights that can lead to innovations in biotechnology and synthetic biology .
- Chemistry Used as a building block in the synthesis of complex organic molecules and peptides.
- Biology Employed in the study of enzyme-substrate interactions and protein folding.
- Medicine Investigated for its potential as a prodrug or in drug delivery systems.
- Industry Utilized in the production of specialty chemicals and materials.
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and covalent bonds with these targets, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of protein conformation, and modulation of signal transduction pathways.
Properties
作用机制
The mechanism of action of BOC-LEU-LEU-OME involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and covalent bonds with these targets, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of protein conformation, and modulation of signal transduction pathways .
相似化合物的比较
Similar Compounds
BOC-LEU-LEU-OME: Similar in structure but may differ in the position or type of functional groups.
This compound: Another analog with slight variations in the side chain or protecting groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and interaction profiles. This makes it particularly valuable in applications requiring precise molecular recognition and reactivity.
属性
分子式 |
C18H34N2O5 |
|---|---|
分子量 |
358.5 g/mol |
IUPAC 名称 |
methyl (2S)-4-methyl-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]pentanoate |
InChI |
InChI=1S/C18H34N2O5/c1-11(2)9-13(20-17(23)25-18(5,6)7)15(21)19-14(10-12(3)4)16(22)24-8/h11-14H,9-10H2,1-8H3,(H,19,21)(H,20,23)/t13-,14-/m0/s1 |
InChI 键 |
LFRFWMCLWQNBFR-KBPBESRZSA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)OC)NC(=O)OC(C)(C)C |
规范 SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)OC)NC(=O)OC(C)(C)C |
序列 |
LL |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















